Mosapride Citric Amide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mosapride Citric Amide is a derivative of Mosapride . It acts as a 5-HT4 receptor agonist and a 5-HT3 receptor antagonist . It is used as a gastroprokinetic agent .

Molecular Structure Analysis

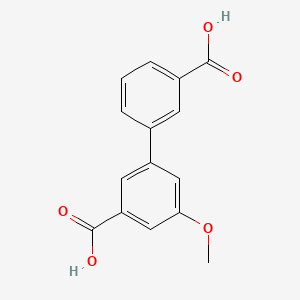

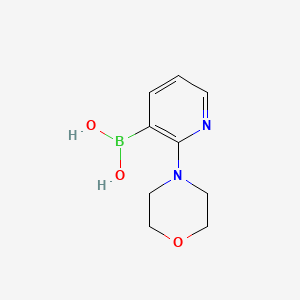

The molecular formula of Mosapride Citric Amide is C27H31ClFN3O9 . The molecular weight is 596.01 . The structure includes a 4-fluorophenylmethyl group and a 2-morpholinylmethyl group .Physical And Chemical Properties Analysis

Mosapride Citric Amide appears as an orange to brown solid . It has a melting point of 156-158°C . Its solubility is slight in acetonitrile, aqueous base, methanol (when heated), and water .Aplicaciones Científicas De Investigación

Pharmaceutical Reference Standards

Mosapride Citric Amide: is utilized as a reference standard in pharmaceutical research to ensure the quality and consistency of Mosapride-based medications . It is essential for analytical method development, method validation (AMV), and quality control (QC) during the commercial production of Mosapride.

Analytical Method Development

Researchers use Mosapride Citric Amide for developing analytical methods. These methods are crucial for determining the compound’s presence and concentration in various formulations, which is a key step in drug development and pharmacokinetics .

Method Validation

In the pharmaceutical industry, Mosapride Citric Amide plays a significant role in method validation. This process confirms that the analytical methods used for testing are suitable for their intended purpose and comply with regulatory standards .

Drug Synthesis

Mosapride Citric Amide: serves as an intermediate in the synthesis of Mosapride drugs. Its chemical properties facilitate the production of Mosapride, which is used to treat gastrointestinal disorders .

Quality Control Applications

During the manufacturing process of Mosapride, Mosapride Citric Amide is used in quality control applications. It helps in monitoring the purity, potency, and stability of the drug, ensuring that it meets the required safety and efficacy standards .

Research on Gastrointestinal Motility

Mosapride Citric Amide is a derivative of Mosapride, which is known to enhance gastrointestinal motility. It is used in scientific studies to understand the mechanisms of action and to develop new treatments for conditions like gastroparesis .

Mecanismo De Acción

Target of Action

Mosapride Citric Amide primarily targets the 5-hydroxytryptamine 4 (5-HT4) receptors located on neurons of the gastrointestinal tract . It also acts on α7 nicotinic acetylcholine receptors . These receptors play a crucial role in promoting bowel motility and suppressing the inflammatory response of macrophages .

Mode of Action

Mosapride Citric Amide acts as a selective 5-HT4 agonist . By stimulating the 5-HT4 receptors, it promotes bowel motility . Additionally, it acts on α7 nicotinic acetylcholine receptors, which consequently suppresses the inflammatory response of macrophages . This dual action helps in the treatment of conditions like gastritis, gastroesophageal reflux disease, functional dyspepsia, and irritable bowel syndrome .

Biochemical Pathways

The action of Mosapride Citric Amide affects several biochemical pathways. It stimulates the 5-HT4 receptors, which are part of the serotonin system involved in regulating gastrointestinal motility . Additionally, by acting on α7 nicotinic acetylcholine receptors, it influences the cholinergic system, which plays a role in the inflammatory response .

Result of Action

The action of Mosapride Citric Amide results in accelerated gastric emptying throughout the whole of the gastrointestinal tract . This leads to improved bowel motility and a reduction in the symptoms of conditions like gastritis, gastroesophageal reflux disease, functional dyspepsia, and irritable bowel syndrome .

Action Environment

The action, efficacy, and stability of Mosapride Citric Amide can be influenced by various environmental factors. For instance, the effectiveness of Mosapride Citric Amide in preventing postoperative ileus can be affected by factors such as the type of surgery, the use of anesthesia, and the presence of inflammation . More research is needed to fully understand the impact of environmental factors on the action of mosapride citric amide .

Safety and Hazards

Direcciones Futuras

While specific future directions for Mosapride Citric Amide are not mentioned in the search results, Mosapride, the parent compound, is under investigation for the treatment and prevention of Postoperative Ileus and Gastric Peroral Endoscopic Pyloromyotomy (G-POEM) . This suggests potential future directions for Mosapride Citric Amide as well.

Propiedades

IUPAC Name |

3-[[2-chloro-5-ethoxy-4-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methylcarbamoyl]phenyl]carbamoyl]-3-hydroxypentanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31ClFN3O9/c1-2-40-22-10-21(31-26(38)27(39,11-23(33)34)12-24(35)36)20(28)9-19(22)25(37)30-13-18-15-32(7-8-41-18)14-16-3-5-17(29)6-4-16/h3-6,9-10,18,39H,2,7-8,11-15H2,1H3,(H,30,37)(H,31,38)(H,33,34)(H,35,36) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHDDVZKTRICFBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)NC(=O)C(CC(=O)O)(CC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31ClFN3O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90737196 |

Source

|

| Record name | 3-({2-Chloro-5-ethoxy-4-[({4-[(4-fluorophenyl)methyl]morpholin-2-yl}methyl)carbamoyl]phenyl}carbamoyl)-3-hydroxypentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90737196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mosapride Citric Amide | |

CAS RN |

1215825-20-9 |

Source

|

| Record name | 3-({2-Chloro-5-ethoxy-4-[({4-[(4-fluorophenyl)methyl]morpholin-2-yl}methyl)carbamoyl]phenyl}carbamoyl)-3-hydroxypentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90737196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B578585.png)

![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(furan-2-ylmethyl)pentanamide](/img/structure/B578593.png)

![7-bromo-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)benzo[e][1,2,4]triazin-3-amine](/img/structure/B578595.png)

![(S)-RuCl[(p-cymene)(DM-BINAP)]Cl](/img/structure/B578596.png)

![N',N'-Dimethyl-N-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethane-1,2-diamine](/img/structure/B578603.png)